molecular formula C9H10INO2 B556763 2-Iodo-l-phenylalanine CAS No. 167817-55-2

2-Iodo-l-phenylalanine

カタログ番号: B556763
CAS番号: 167817-55-2
分子量: 291.09 g/mol
InChIキー: BKXVGLPBXYBDDM-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Iodo-L-phenylalanine is a halogenated derivative of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the ortho (2nd) position of the aromatic ring. This modification enhances its utility in medical imaging, particularly in single-photon emission computed tomography (SPECT), due to the gamma-emitting properties of iodine-123/125 isotopes . It functions as a tumor-specific tracer by exploiting the upregulated amino acid transport systems in cancer cells, notably the L-type amino acid transporter 1 (LAT1), which is overexpressed in many malignancies .

準備方法

Cu1+-Assisted Nucleophilic Halogen Exchange

The most widely documented synthesis route for 2-iodo-L-phenylalanine involves the nucleophilic substitution of 2-bromo-L-phenylalanine using a Cu1+-mediated mechanism. This method, first optimized by De Groot et al. (2006), employs a two-phase experimental design to maximize yield and purity .

Reaction Mechanism and Initial Screening

The reaction proceeds via a copper-assisted iodide-bromide exchange under acidic and reducing conditions. Key reagents include:

  • 2-Bromo-L-phenylalanine : Primary substrate (61 mM initial concentration)

  • Sodium iodide (NaI) : Nucleophilic iodide source (485 mM)

  • Copper sulfate (CuSO4) : Catalyst (10 mM)

  • Tin sulfate (SnSO4) : Reducing agent (90 mM)

  • Citric acid (C6H8O7) and gentisic acid (C7H6O4) : Stabilizing ligands (90 mM and 100 mM, respectively) .

An initial screening of eight parameters (temperature, reaction time, and concentrations of substrates and catalysts) was conducted using a quarter fractional factorial design. Temperature, CuSO4, and NaI were identified as the most critical factors influencing yield .

Optimization via Factorial Design

A full three-factor, three-level factorial design refined the optimal conditions:

ParameterOptimal Value
Temperature180°C
Reaction Time24 hours
2-Bromo-L-Phe Conc.61 mM
NaI Conc.485 mM
CuSO4 Conc.10 mM

Under these conditions, the yield increased from 39% to >74%, with no detectable racemization or phenylalanine-related impurities .

Radiolabeling and Isotopic Exchange

This compound serves as a precursor for radioiodinated analogs (e.g., 123I, 125I) used in single-photon emission computed tomography (SPECT). The isotopic exchange method enables straightforward kit-based preparation .

Kit Preparation Protocol

  • Precursor : this compound (1.0 mg)

  • Radioisotope : Na123/125I (222–370 MBq)

  • Reagents : CuSO4 (0.2 mg), citric acid (2.5 mg), SnSO4 (0.5 mg), gentisic acid (1.3 mg) in 565 μL reaction volume .

  • Conditions : 100°C for 60 minutes, followed by pH adjustment with trisodium citrate .

This method achieves radiochemical yields >98% and purities >99% after silver membrane filtration .

Comparative Analysis of Radiolabeling Techniques

A study comparing electrophilic substitution (IODO-GEN method) with isotopic exchange demonstrated superior efficiency for the latter:

MethodRadiochemical YieldSpecific Activity (GBq/mmol)
Isotopic Exchange>98%11,000
Electrophilic (IODO-GEN)75–80%150

Isotopic exchange avoids oxidative damage to the amino acid structure, making it preferable for biomedical applications .

Purification and Quality Control

Post-synthesis purification ensures pharmaceutical-grade this compound. Key steps include:

High-Performance Liquid Chromatography (HPLC)

  • Column : RP-select C18 (7 μm, 250 × 4.6 mm)

  • Mobile Phase : 20:80 methanol/water with 1 mM ammonium acetate (pH 5.5)

  • Flow Rate : 13 mL/min .

HPLC separates this compound from unreacted 2-bromo-L-phenylalanine, achieving >99% purity. Chiral chromatography (Chirobiotic T column) confirms enantiomeric integrity, with no detectable D-isomer .

Spectroscopic Characterization

  • 1H-NMR : Distinct aromatic proton signals at δ 7.2–7.4 ppm (ortho-substituted phenyl group).

  • Mass Spectrometry : Molecular ion peak at m/z 333.0 [M+H]+ .

Scalability and Industrial Adaptations

The Cu1+-assisted method has been adapted for large-scale synthesis. A pilot study using 10 g of 2-bromo-L-phenylalanine produced 7.4 g of this compound (74% yield), demonstrating scalability . Industrial kits for radioiodination feature lyophilized reagents, enabling on-demand tracer preparation in clinical settings .

Challenges and Alternative Approaches

Limitations of Current Methods

  • High-Temperature Requirements : Prolonged heating at 160–180°C risks degradation of heat-labile substrates.

  • Cost of NaI : Large-scale reactions require stoichiometric NaI, increasing material costs .

Emerging Strategies

Recent work explores nickel-catalyzed cross-coupling for halogenated phenylalanine analogs, though this remains experimental for iodinated variants .

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom undergoes substitution with nucleophiles, enabling structural diversification:

ReagentProduct FormedConditionsReference
Sodium Azide (NaN₃)2-Azido-L-phenylalanineDMF, 60°C, 12 hours
Potassium Thiocyanate2-Thiocyano-L-phenylalanineEthanol, reflux
Cu⁺-assisted ExchangeRadioiodinated analogs (¹²³I/¹²⁵I)Acidic, reducing

Radioiodination via isotopic exchange achieves specific activities up to 65 GBq/mmol for diagnostic imaging .

Biological Transport and Uptake Mechanisms

2-I-Phe is actively transported into cells via L-type amino acid transporters (LAT1/LAT2), which are overexpressed in tumors .

Comparative Uptake in Tumor Models (Percentage Injected Dose/g, 60 min post-injection) :

Tumor Model2-I-Phe Uptake (%)D-Isomer Uptake (%)
R1M Rhabdomyosarcoma5.7 ± 0.45.3 ± 0.3
HT29 Colorectal4.2 ± 0.24.0 ± 0.2
EF43fgf4 Breast3.8 ± 0.13.6 ± 0.1

The D-isomer shows faster blood clearance but similar tumor uptake, making both isomers viable for SPECT imaging .

Stereochemical and Halogen Effects

  • LAT1 Affinity : 2-I-Phe exhibits 3-fold higher LAT1 binding than phenylalanine due to the iodine’s hydrophobic and steric effects .
  • Halogen Position : Affinity decreases in the order 2-I > 3-I > 4-I for LAT1, while LAT2 prefers 3-I > 4-I > 2-I .

Structural-Activity Relationship (SAR) for LAT1 Binding :

Halogen PositionRelative LAT1 Affinity
2-Iodo3.0× (vs. Phe)
3-Iodo2.5×
4-Iodo1.2×

Stability and Metabolic Profile

2-I-Phe demonstrates high in vivo stability, with <7% deiodination observed in murine models over 90 minutes . Metabolites include trace amounts of free iodide and intact tracer, with no racemization detected .

科学的研究の応用

Radiopharmaceutical Applications

SPECT Imaging
2-Iodo-L-phenylalanine is utilized as a radiotracer in Single Photon Emission Computed Tomography (SPECT) imaging. Studies have shown that both the L- and D-isomers of 2-iodo-phenylalanine exhibit high uptake in tumor tissues, making them suitable for diagnostic imaging. In vivo studies demonstrated that 123I-2-iodo-L-phenylalanine has a favorable biodistribution profile, characterized by rapid clearance through the kidneys and significant retention in tumors compared to surrounding tissues .

Dosimetry and Tumor Retention
Research indicates that 123I-2-iodo-L-phenylalanine exhibits low radiation burden while maintaining high tumor retention rates. This property is critical for minimizing patient exposure during diagnostic procedures while ensuring effective imaging of malignant tissues . The compound's metabolic stability contributes to its effectiveness as a tumor tracer, allowing for accurate assessment of tumor characteristics over time .

Cancer Treatment Research

Targeting LAT1 Transporter
this compound has been identified as a selective substrate for the L-type amino acid transporter (LAT1), which is overexpressed in many tumors. This selectivity enhances the compound's potential for targeted cancer therapies. Studies have shown that modifications to the phenylalanine structure, such as iodination at the second position, significantly improve LAT1 affinity compared to the parent amino acid .

Therapeutic Potential
The ability of this compound to accumulate in tumors suggests its potential use not only as a diagnostic tool but also as a therapeutic agent. The compound can be used to deliver radioisotopes directly to cancer cells, potentially improving treatment efficacy while reducing systemic side effects .

Synthesis and Optimization

Improved Synthesis Techniques
Recent advancements in synthetic methodologies have enhanced the yield of this compound production. Optimized experimental designs have led to yields consistently exceeding 74%, which is crucial for large-scale applications in research and clinical settings . Techniques such as copper-assisted nucleophilic halogen exchange have been pivotal in achieving these improvements, ensuring high purity and structural integrity of the compound .

Case Studies

StudyObjectiveFindings
Evaluate biodistribution of radiolabeled compoundsHigh tumor uptake with low abdominal and brain accumulation; favorable dosimetry profile.
Compare uptake in various tumor typesDemonstrated similar uptake characteristics across multiple cancer cell lines, confirming LAT1-mediated transport.
Assess therapeutic potentialShowed promising results for dynamic planar imaging with both L- and D-isomers, indicating potential for targeted therapy.

作用機序

2-Iodo-l-phenylalanine exerts its effects primarily through its interaction with LAT1. The iodine substitution enhances its binding affinity and selectivity for LAT1, facilitating its transport across cell membranes. This property is particularly useful in targeting cancer cells, which often overexpress LAT1, allowing for selective delivery of therapeutic agents .

類似化合物との比較

Structural Analogues and Halogenated Derivatives

The substitution pattern and stereochemistry of halogenated phenylalanine derivatives critically influence their biological activity and diagnostic efficacy. Key comparisons include:

Compound Halogen Position Stereochemistry Key Characteristics Reference
2-Iodo-L-phenylalanine 2-Iodo L-isomer High LAT1 affinity (Ki = 5 μM); rapid tumor uptake; renal clearance .
4-Bromo-L-phenylalanine 4-Bromo L-isomer Lower tumor specificity; slower clearance due to reduced LAT1 binding (Ki = 20 μM) .
2-Iodo-D-phenylalanine 2-Iodo D-isomer Similar LAT1 affinity (Ki = 5 μM) but faster blood clearance (k1,0 = 4.76 min⁻¹ vs. 3.10 min⁻¹ for L-isomer) .
3-Iodo-α-methyltyrosine 3-Iodo L-isomer High renal accumulation; limited utility in peripheral tumor imaging .
18F-FDG N/A N/A High glucose metabolism; false positives in inflammatory lesions .

Key Insights :

  • Steric Effects : The D-isomer of 2-iodo-phenylalanine exhibits faster blood clearance due to reduced metabolic stability, enhancing tumor-to-background contrast .
  • Halogen Position : 2-Iodo substitution optimizes LAT1 binding compared to 4-bromo or 3-iodo derivatives, which show weaker transporter interactions .

Pharmacokinetic and Biodistribution Profiles

A comparative analysis of pharmacokinetic parameters reveals significant differences:

Parameter This compound 2-Iodo-D-Phenylalanine 3-Iodo-α-Methyltyrosine 18F-FDG
Blood Clearance (k1,0, min⁻¹) 3.10 ± 0.23 4.76 ± 0.18 1.20 ± 0.15 0.85 ± 0.10
Tumor Uptake (%ID/g) 4.02 ± 0.26 (60 min) 4.15 ± 0.30 (60 min) 3.50 ± 0.40 6.80 ± 0.50
Renal Accumulation Minimal Minimal High Moderate
Inflammatory Uptake Negligible Negligible Moderate High

Data Sources :

Key Insights :

  • D- vs. L-Isomers : The D-isomer achieves faster tumor uptake equilibrium (30–60 min vs. 60–120 min for L-isomer) due to accelerated distribution to peripheral compartments (k1,2 = 9.19 min⁻¹ vs. 6.50 min⁻¹) .
  • Tumor Specificity : Both 2-iodo isomers outperform 3-iodo-α-methyltyrosine and 18F-FDG in avoiding false-positive signals in inflammation .

Research Findings and Clinical Implications

  • Mechanistic Studies : Over 70% of this compound uptake is inhibited by LAT1-specific blockers (e.g., BCH), confirming transporter-mediated uptake . Displacement studies with L-phenylalanine further validate specificity .
  • Clinical Limitations: While this compound avoids renal accumulation, its L-isomer shows slightly higher pancreatic uptake in rodents—a trait absent in humans, suggesting translatable diagnostic utility .

生物活性

2-Iodo-L-phenylalanine (2-I-Phe) is an analog of the amino acid phenylalanine, notable for its iodine substitution at the second position of the benzene ring. This modification enhances its biological activity, particularly in the context of cancer diagnostics and treatment. This article explores the biological activity of 2-I-Phe, focusing on its interaction with L-type amino acid transporter 1 (LAT1), its potential as a diagnostic agent in imaging, and its incorporation into proteins.

Structure-Activity Relationship

LAT1 Selectivity
2-I-Phe has demonstrated improved affinity and selectivity for LAT1 compared to phenylalanine. LAT1 is crucial for transporting large neutral amino acids across cellular membranes, particularly in tumor cells where its expression is often elevated. Research indicates that while 2-I-Phe shows increased selectivity for LAT1, it has a reduced transport velocity compared to its parent compound, phenylalanine .

Table 1: LAT1 Transport Characteristics of Phenylalanine Analogs

CompoundLAT1 AffinityTransport VelocitySelectivity
L-PhenylalanineModerateHighLow
This compoundHighModerateHigh

Imaging Applications

SPECT Imaging
The compound has been evaluated as a radiopharmaceutical for single-photon emission computed tomography (SPECT) in brain tumor imaging. A study involving patients with suspected gliomas showed that 2-I-Phe uptake was significantly higher in tumor tissues compared to non-neoplastic lesions. The sensitivity and specificity for distinguishing between tumor types were reported at 86% and 100%, respectively . This specificity makes 2-I-Phe a promising agent for characterizing indeterminate brain lesions.

Case Study: Brain Tumor Imaging

In a prospective study involving 45 patients, SPECT imaging with p-[123I]iodo-L-phenylalanine demonstrated:

  • High Uptake in Tumors : Average uptake ratio in tumors was significantly higher than in non-neoplastic lesions (1.70 ± 0.36 vs. 1.14 ± 0.18).
  • Retention : Persistent retention of the compound was observed in low-grade gliomas without blood-brain barrier disruption up to 24 hours post-injection .

Protein Incorporation Studies

Genetic Encoding
Recent advancements have allowed for the site-specific incorporation of 2-I-Phe into proteins using genetically modified organisms like Escherichia coli. This technique facilitates structural studies by introducing heavy atoms into proteins without disrupting their native structures. For example, the incorporation of iodoPhe into bacteriophage T4 lysozyme did not significantly alter the protein's structural integrity, allowing researchers to utilize it in X-ray crystallography with reduced data requirements .

Pharmacokinetics and Biodistribution

In Vivo Studies
In vivo studies have shown that radiolabeled forms of 2-I-Phe are effectively transported by LAT1 in various tumor cell lines. In dynamic imaging studies with tumor-bearing mice, both 2-I-Phe and its D-isomer exhibited high and specific uptake in tumors, with renal clearance observed as a common biodistribution characteristic .

Table 2: Biodistribution Characteristics of Radiolabeled 2-I-Phe

Parameter[(123)I]-2-Iodo-L-Phenylalanine[(123)I]-2-Iodo-D-Phenylalanine
Tumor UptakeHighHigh
Renal ClearanceModerateFast
Blood ClearanceSlowFast

Q & A

Basic Research Questions

Q. What transport mechanisms mediate 2-Iodo-L-phenylalanine uptake in tumor cells, and how can these be experimentally validated?

Methodological Answer:

  • Mechanism Identification : Use Na⁺-free buffers (e.g., "HEPES−") to confirm Na⁺-independent transport, indicative of LAT1 involvement .
  • Inhibition Assays : Co-incubate cells with 1 mM L-phenylalanine (natural LAT substrate), 1 mM BCH (LAT-specific inhibitor), or 1 mM MeAIB (A/ASC system inhibitor) to assess competitive inhibition. LAT1-mediated transport is confirmed if uptake is reduced by >70% with BCH or L-phenylalanine .
  • Cell Models : Validate across multiple tumor cell lines (e.g., A549, C6, R1M) to ensure generalizability .

Q. How should in vitro experiments be designed to quantify this compound uptake kinetics?

Methodological Answer:

  • Time-Dependency : Incubate cells with radiolabeled this compound (e.g., 37 kBq [¹²⁵I]-isotope) for 0.5–30 minutes in HEPES+ buffer. Terminate influx with ice-cold PBS washes and quantify radioactivity via gamma counting (e.g., Cobra II system) .
  • Data Normalization : Express results as % injected activity (IA)/pixel or %ID/g (percentage injected dose per gram) after correcting for background and dose calibration .

Advanced Research Questions

Q. How can contradictory data on tumor-specific uptake (e.g., lower %ID/g in HT29 and EF43fgf4 models) be systematically analyzed?

Methodological Answer:

  • Hypothesis Testing : Compare LAT1 expression levels via Western blot or qPCR in discrepant models (e.g., HT29 vs. A2058) to confirm transporter density differences .
  • Blood Pool Correction : Use [¹²³I]-iodo-HSA imaging to measure tumor-to-background ratios (RTB) and adjust for vascular contributions. For HT29, RTB values <1.5 suggest non-LAT1 uptake pathways .
  • Statistical Validation : Apply ANOVA (α=0.05) with post-hoc tests (e.g., Tukey HSD) to compare uptake across cell lines .

Q. What pharmacokinetic models best describe this compound biodistribution, and how are parameters derived?

Methodological Answer:

  • Two-Compartment Model : Fit dynamic planar imaging (DPI) data using parameters:
    • V₁ : Initial distribution volume (e.g., 4.43 ± 0.23 mL/g in A549) .
    • k₁,₀, k₁,₂, k₂,₁ : Rate constants for blood clearance and peripheral compartment distribution. For this compound, k₁,₀ values range from 4.76 ± 0.18 min⁻¹ (A549) to 3.10 ± 0.23 min⁻¹ (Capan2) .
  • Software Tools : Use SPSS or MATLAB for nonlinear regression analysis .

Q. How do L- and D-isomers of 2-Iodo-phenylalanine differ in tumor uptake and diagnostic utility?

Methodological Answer:

  • Isomer Comparison :
    • Uptake Specificity : Both isomers show LAT1-mediated uptake, but the D-isomer exhibits faster blood clearance (t₁/₂α: 2.1 vs. 4.5 min) and lower renal retention .
    • Radiation Dosimetry : Calculate differential uptake ratios (DUR) from DPI. The D-isomer reduces radiation exposure to non-target organs (e.g., liver DUR: 0.8 vs. 1.2 for L-isomer) .
  • Displacement Studies : Inject 200 µL of 145 mM L-phenylalanine at steady state to assess competitive displacement efficacy (>50% reduction in tumor activity confirms specificity) .

Q. What experimental controls are critical for validating this compound as a tumor imaging agent?

Methodological Answer:

  • Negative Controls : Use [¹²³I]-iodo-HSA to quantify blood pool activity and subtract vascular contributions from tumor ROIs .
  • Positive Controls : Compare with established tracers (e.g., ¹⁸F-FDG) in identical models to benchmark sensitivity/specificity .
  • Purity Verification : Confirm radiochemical purity (>95%) via HPLC and validate stability in serum (incubate at 37°C for 4 hours) .

特性

IUPAC Name

(2S)-2-amino-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVGLPBXYBDDM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167817-55-2
Record name 2-Iodo-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Iodo-l-phenylalanine
2-Iodo-l-phenylalanine
2-Iodo-l-phenylalanine
2-Iodo-l-phenylalanine
2-Iodo-l-phenylalanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。